五氯酚钠

描述

Sodium pentachlorophenate is an organochlorine compound primarily used as a pesticide and wood preservative. It is the sodium salt of pentachlorophenol, known for its high efficiency and widespread sterilization properties. This compound has been widely utilized in agriculture as an insecticide, antibacterial agent, herbicide, and preservative for wood, gelatin, and other substances .

作用机制

Target of Action

Sodium pentachlorophenate, also known as PCP-Na, is an organochlorine pesticide . Its primary targets are a variety of organisms, including insects, bacteria, fungi, mollusks, and plants . It acts as an insecticide, antibacterial agent, herbicide, and preservative for wood, gelatin, and other substances .

Mode of Action

It is known that it interferes with the normal functioning of the target organisms, leading to their death .

Biochemical Pathways

It is known that it can enter organisms through inhalation and ingestion, causing various symptoms of acute poisoning .

Pharmacokinetics

Sodium pentachlorophenate is rapidly absorbed from the respiratory and gastrointestinal tracts of humans . Two volunteers absorbed 76% and 88%, respectively, of the estimated amount they inhaled while brushing PCP on to wood in an enclosed space .

Result of Action

The result of Sodium pentachlorophenate’s action can be severe. It can cause headaches, nausea, vomiting, and other acute poisoning symptoms . Some countries have classified PCP-Na as a carcinogen and persistent organic pollutant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Sodium pentachlorophenate. Excessive use of PCP-Na can cause water and soil pollution . It is chemically stable and difficult to be decomposed by microorganisms .

科学研究应用

Sodium pentachlorophenate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies related to its toxicological effects on various organisms.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used as a wood preservative and in the production of pesticides .

生化分析

Biochemical Properties

Sodium pentachlorophenate interacts with various biomolecules in biochemical reactions. The biochemical action of sodium pentachlorophenate involves the active uncoupling of oxidative phosphorylation . It binds to mitochondrial protein and inhibits mitochondrial ATP-ase activity . This prevents both the formation of ATP and the release of energy to the cell from the breakdown of ATP to ADP .

Cellular Effects

Sodium pentachlorophenate has been shown to have effects on various types of cells and cellular processes. For instance, it has been observed to cause a rapid decrease in the light-induced oxygen evolution by algal cells . At high concentrations, it leads to the rapid inactivation of photosystem 2 . At low concentrations, it disturbs the coupling of electron transport and phosphorylation .

Molecular Mechanism

The molecular mechanism of action of sodium pentachlorophenate involves its binding interactions with biomolecules and its effects on gene expression. It binds to mitochondrial protein, inhibiting mitochondrial ATP-ase activity . This prevents the formation of ATP and the release of energy to the cell from the breakdown of ATP to ADP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium pentachlorophenate change over time. It has been observed that the early toxic effect of sodium pentachlorophenate is responsible for subsequent impairment of productivity in the green alga Chlorella pyrenoidosa .

Dosage Effects in Animal Models

The effects of sodium pentachlorophenate vary with different dosages in animal models. For instance, several estuarine animals were exposed to sodium pentachlorophenate in flow-through toxicity tests . The 96-hr LC50 values were determined for various species, indicating the concentration of the compound that resulted in 50% mortality over a 96-hour period .

Metabolic Pathways

Sodium pentachlorophenate is involved in various metabolic pathways. It has been shown to affect the coupling of electron transport and phosphorylation . This can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Sodium pentachlorophenate is transported and distributed within cells and tissues. It may be released to the environment as a result of its manufacture, storage, transport, or use as an industrial wood preservative .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it localizes to the mitochondria where it can interact with mitochondrial proteins and inhibit ATP-ase activity .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of sodium pentachlorophenate involves the chlorination of phenol in the presence of chlorine gas, catalyzed by aluminum. The resulting pentachlorophenol is then subjected to an alkalization reaction with sodium hydroxide to form sodium pentachlorophenate .

Industrial Production Methods: Industrial production typically follows a three-step process:

- Chlorination of phenol to produce trichlorobenzene.

- Further chlorination to form perchlorobenzene.

- Alkalization with sodium hydroxide to yield sodium pentachlorophenate .

化学反应分析

Types of Reactions: Sodium pentachlorophenate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetrachlorocatechol and other chlorinated derivatives.

Reduction: Reduction reactions can yield less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions, replacing chlorine atoms with other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed

Major Products:

Oxidation: Tetrachlorocatechol and other chlorinated catechols.

Reduction: Less chlorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used

相似化合物的比较

Pentachlorophenol: The parent compound, used similarly as a pesticide and wood preservative.

Tetrachlorophenol: Another chlorinated phenol with similar applications but less chlorination.

Trichlorophenol: Less chlorinated phenol with similar but less potent properties

Uniqueness: Sodium pentachlorophenate is unique due to its high efficiency and stability. It is more soluble in water compared to its parent compound, pentachlorophenol, making it easier to apply in various industrial processes .

属性

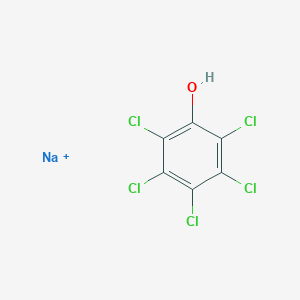

IUPAC Name |

sodium;2,3,4,5,6-pentachlorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJLVWUMMKIQIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5ONa, C6Cl5NaO | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040264 | |

| Record name | Sodium pentachlorophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium pentachlorophenate is a white or tan, powdered solid. It is soluble in water and may burn, but it is not easily ignited. It may be toxic by ingestion, inhalation and skin absorption. It is used as a fungicide, herbicide and as a disinfectant., White or tan solid; [Hawley] Small slightly brown beads; [MSDSonline], WHITE OR TAN FLAKES OR POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes. (USCG, 1999) | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 3.30X10+5 mg/L at 25 °C, Solubility in water (g/L): 22.4 at 20 °C; 33 at 30 °C, Solubility at 25 °C (g/L): methanol 22; acetone 37, 21% (wt/vol) at 5 °C (water), 29% (wt/vol) at 40 °C (water), 33% (wt/vol at 25 °C (water), Soluble in ethanol and acetone; insoluble in benzene and petroleum oils, Solubility in water, g/100ml at 25 °C: 33 | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.0 mg/L at 22 °C/4 °C | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

To study the mechanism of thyroid hormone action disrupted mechanism by pentachlorophenol in FRTL-5 cells. In the study solvent control group (DMSO), positive control group in iodide uptake measurements (perchlorate sodium) and three pentachlorophenol groups were designed. FRTL-5 cells were treated at the doses of 0.1 ug/mL, 0.3 ug/mL and 0.5 ug/mL of pentachlorophenol for 24 hours. The proliferation of FRTL-5 cells was assayed by 3H - TdR, and the concentrations of thyroglobulin in culture were assayed by RIA. In iodide uptake measurements, and the (125)I uptake of FRTL-5 cells was tested in 12 hr and 24 hr. Pentachlorophenol had no effect on the proliferation of FRTL-5 cells, and the concentrations of thyroglobulin in culture were decreased at the levels of group 0.3 ug/mL and 0.5 ug/mL. The iodide uptakes of FRTL-5 cells were significantly increased at the levels of group 0.33 ug/mL and 0.5 ug/mL in 12 hr. Perchlorate sodium made significant decreases of the iodide uptake of FRTL-5 cells in 12 hr and 24 hr. The mechanism of the thyroid hormone action disrupted by pentachlorophenol may be associated with descreasing thyroglobulin in FRTL-5 cells. /Pentachlorophenol/, Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/, ... Effective uncoupler of oxidative phosphorylation. At low concn (10-5 m) pentachlorophenol prevents the uptake of inorganic phosphate associated with the oxidation of alpha-ketoglutarate. In phosphate-deficient systems, alpha-ketoglutarate oxidation is stimulated by pentrachlorophenol (PCP). PCP greatly enhances liberation of inorg phosphate from ATP in fresh mitochondrial prepn, but ... no effect upon atpase prepared from disintegrated mitochondria. Suggested effect of PCP may be one of altering permeability of mitochondria rather than direct effect on atpase. /Pentachlorophenol/, A study of magnesium adenosine triphosphitase and sodium, potassium adenosine triphosphitase from various tissues of the rat revealed very complex reactions, suggesting that pentachlorophenol uncouples oxidative phosphorylation at low concn and inhibits it at high concn and that sodium, potassium adenosine triphosphitase is the locus of action of the poison. /Pentachlorophenol/ | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Pentachlorophenol available after about 1973 contained only 1 ppm of the hexachloro- and 26 ppm of the octachlordibenzo-p-dioxin. /Pentachlorophenol/, Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Tan powder, pellets, Buff-colored flakes | |

CAS No. |

131-52-2 | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium pentachlorophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,4,5,6-pentachloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium pentachlorophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pentachlorophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PENTACHLOROPHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/640L8FZO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0532 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Na-PCP exert its toxic effects?

A1: Na-PCP disrupts cellular respiration by uncoupling oxidative phosphorylation. This process disrupts the proton gradient across mitochondrial membranes, halting ATP synthesis and leading to cellular energy depletion. [] Studies on the brain ganglion of the snail Oncomelania hupensis exposed to Na-PCP revealed mitochondrial denaturation and necrosis in nerve fibers and neurons, along with glycogen reduction. These ultrastructural changes suggest Na-PCP's impact on the nervous system, potentially contributing to its molluscicidal action. []

Q2: What is the molecular formula and weight of Na-PCP?

A2: The molecular formula of Na-PCP is C6Cl5NaO, and its molecular weight is 288.32 g/mol.

Q3: Is there any spectroscopic data available for Na-PCP?

A3: While the provided research articles do not include specific spectroscopic data, Na-PCP can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Q4: How does Na-PCP perform in various environmental conditions?

A4: Na-PCP exhibits varying stability depending on the conditions. Research highlights its susceptibility to degradation under certain circumstances:

- Sunlight: Exposure to direct sunlight can reduce Na-PCP's antibacterial activity for saprophytes, potentially due to its breakdown. []

- Soil Microorganisms: Microorganisms in soil can degrade Na-PCP. Research using HPLC analysis revealed a half-life of 46 days for Na-PCP in a controlled soil environment. []

Q5: Has computational chemistry been used to study Na-PCP?

A5: While the provided research doesn't delve into detailed computational studies, density functional theory (DFT) calculations were employed to understand the electronic structure and properties of self-doped Bi2WO6 used for enhanced photocatalytic removal of Na-PCP. [] This approach can be valuable for future computational studies exploring the interaction of Na-PCP with different materials and environmental systems.

Q6: What are the challenges in formulating Na-PCP?

A6: Na-PCP formulations, particularly for molluscicidal applications, need to balance efficacy with safety and environmental considerations. - Slow-release formulations: Studies have investigated slow-release formulations of Na-PCP to achieve prolonged molluscicidal activity while minimizing environmental impact. One study assessed a slow-release formulation with a release time of 2 days against Biomphalaria glabrata snails in a field test. []- Toxicity concerns: Na-PCP's toxicity necessitates careful formulation to minimize human and environmental exposure. []

Q7: What are the regulatory concerns surrounding Na-PCP?

A7: The research highlights significant concerns regarding Na-PCP's toxicity and environmental persistence, leading to increased scrutiny and regulations regarding its use. The dangers associated with its use and handling as a molluscicide, particularly when applied without proper supervision, have been documented. []

Q8: How is Na-PCP absorbed and distributed in the body?

A8: While specific PK/PD details are limited in the provided research, studies in rabbits show that orally administered Na-PCP is rapidly absorbed, reaching peak blood concentrations within 7 hours. About 70% is excreted in the urine within the first 24 hours, indicating significant systemic exposure. []

Q9: What is the efficacy of Na-PCP in controlling schistosomiasis?

A9: Several studies demonstrate the efficacy of Na-PCP in controlling snail populations, the intermediate hosts of schistosomiasis:- Field trials in Egypt: Na-PCP effectively controlled snail populations, but Bayluscide emerged as a preferred option due to cost-effectiveness and lower toxicity. [, ]- Dominican Republic: A single application of Na-PCP at 15 ppm eradicated Australorbis glabratus snails for six months in a flowing stream, highlighting its potential in schistosomiasis control. []- Puerto Rico: Studies confirmed the effectiveness of Na-PCP against Australorbis glabratus, but highlighted the importance of considering environmental factors like water volume and discharge rate for optimal application. []

Q10: Are there any in vitro studies on Na-PCP's toxicity?

A10: Yes, several studies used in vitro approaches to assess Na-PCP's toxicity:- Comet assay: Na-PCP induced DNA damage in crucian carp kidney cells at concentrations as low as 14.4 μg/L in vitro. []- Micronucleus test: Na-PCP, in combination with dioxins, increased micronucleus rates in human lymphocytes, indicating potential genotoxicity. []

Q11: Can snails develop resistance to Na-PCP?

A11: Research on Na-PCP resistance in snails presents mixed findings:

- Early studies: Initial studies suggested the possibility of Oncomelania snails developing resistance to Na-PCP. []

- Strain variations: Research on Australorbis glabratus found differences in egg susceptibility to Na-PCP between strains, indicating potential for variations in sensitivity within the same species. []

Q12: What are the known toxic effects of Na-PCP?

A12: Na-PCP exhibits several toxic effects:

- Acute toxicity: High doses can cause hyperthermia, hyperglycemia, motor weakness, convulsions, and death. []

- Skin irritation: Na-PCP can irritate and damage the skin, especially with repeated exposures. []

- Genotoxicity: Studies show Na-PCP can induce DNA damage in fish cells and human lymphocytes. [, ]

- Occupational exposure: Cases of fatal Na-PCP poisoning have been reported due to improper handling and spraying during molluscicidal activities. []

Q13: Are there any specific drug delivery strategies being explored for Na-PCP?

A13: The research primarily focuses on understanding Na-PCP's properties and effects rather than developing targeted drug delivery strategies. Given its toxicity profile and environmental concerns, research has shifted towards exploring safer alternatives for its previous applications.

Q14: How are Na-PCP residues in fruits analyzed?

A14: Na-PCP residues in fruits can be determined using a sensitive gas chromatographic method. The method involves converting Na-PCP to pentachlorophenol, followed by methylation and analysis using electron-capture gas chromatography. This method can detect Na-PCP levels as low as 0.01 ppm in fruit samples. []

Q15: What is the environmental impact of Na-PCP?

A15: Na-PCP raises significant environmental concerns:

- Persistence: While it can degrade in soil [], its persistence in other environments raises concerns about bioaccumulation and long-term ecological effects.

- Toxicity to aquatic life: Na-PCP is highly toxic to fish and other aquatic organisms, impacting aquatic ecosystems. [, ]

Q16: What are some alternatives to Na-PCP for molluscicidal applications?

A16: Research highlights several alternatives for snail control:

- Bayluscide (niclosamide): This molluscicide has demonstrated greater efficacy against certain snail species and presents a more favorable safety profile compared to Na-PCP. [, ]

- Copper sulfate: While effective, copper sulfate requires higher concentrations and its efficacy can be influenced by water conditions. [, ]

- Other molluscicides: Compounds like dinitro-o-cyclohexylphenol and various organophosphorus compounds have been investigated for molluscicidal activity. [, ]

Q17: How should Na-PCP waste be managed?

A17: Due to its toxicity, Na-PCP waste requires careful management:

Q18: What resources are available for Na-PCP research?

A18: Numerous resources support further research on Na-PCP and its alternatives:

Q19: When was Na-PCP first used as a biocide?

A19: Na-PCP's use as a biocide dates back to the early 1940s. Its effectiveness against various pests and microorganisms led to its widespread application in various industries. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

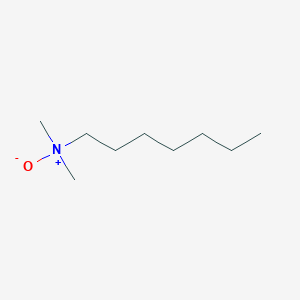

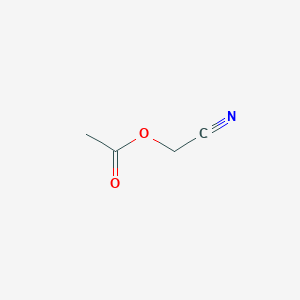

![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)